2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide
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Overview
Description
2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-2-(ethylamino)acetamide: Similar structure with an ethylamino group instead of a methylamino group.
2-(2,4-Dichlorophenyl)-2-(dimethylamino)acetamide: Contains a dimethylamino group instead of a methylamino group.
2-(2,4-Dichlorophenyl)-2-(hydroxyamino)acetamide: Features a hydroxyamino group in place of the methylamino group.
Uniqueness
2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its dichlorophenyl group may enhance its stability and reactivity, while the methylamino group can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H10Cl2N2O |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
NXKSOKIBHWIFJF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=C(C=C1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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